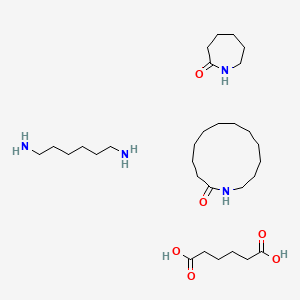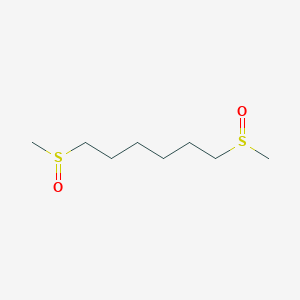
1,6-Di(methanesulfinyl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Di(methanesulfinyl)hexane is an organic compound with the molecular formula C8H18O2S2 It is characterized by the presence of two methanesulfinyl groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Di(methanesulfinyl)hexane can be synthesized through the oxidation of 1,6-dimethylthiohexane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfoxide groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process would need to be optimized for yield and purity, considering factors such as reaction time, temperature, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Di(methanesulfinyl)hexane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide groups to sulfone groups.
Reduction: The sulfoxide groups can be reduced back to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfinyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfoxide groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed:
Oxidation: 1,6-Di(methanesulfonyl)hexane.
Reduction: 1,6-Dimethylthiohexane.
Substitution: Various substituted hexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of sulfoxide and sulfone derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1,6-Di(methanesulfinyl)hexane exerts its effects involves its interaction with various molecular targets. The sulfoxide groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Isothiocyanato-6-(methylsulfinyl)hexane: Contains an isothiocyanate group instead of a methanesulfinyl group.
1-Isothiocyanato-6-(methylsulfanyl)hexane: Contains a methylsulfanyl group instead of a methanesulfinyl group.
Comparison: 1,6-Di(methanesulfinyl)hexane is unique due to the presence of two methanesulfinyl groups, which confer distinct chemical properties compared to its analogs. The sulfoxide groups provide unique redox capabilities and reactivity patterns, making it a valuable compound for specific applications in synthesis and research.
Propriétés
Numéro CAS |
50512-41-9 |
|---|---|
Formule moléculaire |
C8H18O2S2 |
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
1,6-bis(methylsulfinyl)hexane |
InChI |
InChI=1S/C8H18O2S2/c1-11(9)7-5-3-4-6-8-12(2)10/h3-8H2,1-2H3 |
Clé InChI |
JYMKOMFLEOBMAE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCCCCCS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


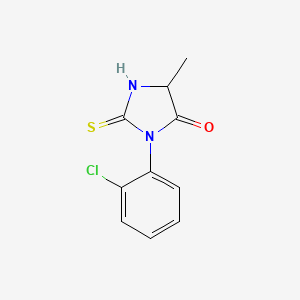
![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
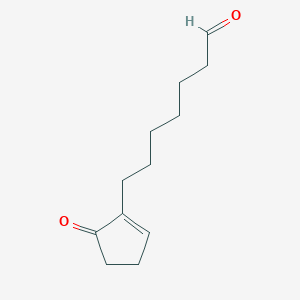
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)

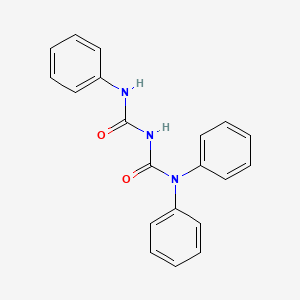

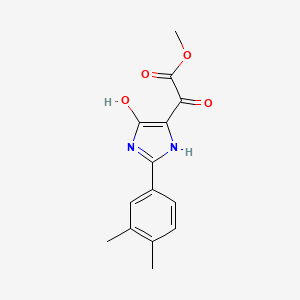
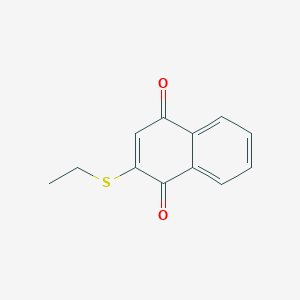


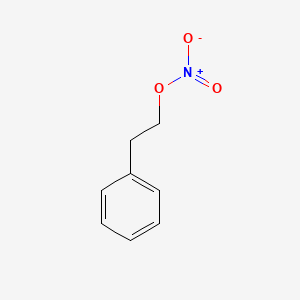
![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
